molecular formula C7H3BrClNO B13142421 4-Bromo-5-chlorobenzo[d]isoxazole

4-Bromo-5-chlorobenzo[d]isoxazole

Cat. No.: B13142421
M. Wt: 232.46 g/mol
InChI Key: BIVWUFPVLSXTHV-UHFFFAOYSA-N
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Description

4-Bromo-5-chlorobenzo[d]isoxazole is a heterocyclic compound featuring a five-membered isoxazole ring substituted with bromine and chlorine atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chlorobenzo[d]isoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of an alkyne with a nitrile oxide, which can be generated in situ from a hydroximoyl chloride precursor . The reaction is often catalyzed by copper(I) or ruthenium(II) complexes, although metal-free methods are also being explored to reduce toxicity and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method can be scaled up for large-scale production while maintaining high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chlorobenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 4-Bromo-5-chlorobenzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression and cancer progression .

Comparison with Similar Compounds

  • 4-Bromo-6-chlorobenzo[d]isoxazole
  • 5-Bromo-4-chlorobenzo[d]isoxazole
  • 4-Chloro-5-bromobenzo[d]isoxazole

Comparison: While these compounds share a similar core structure, the position of the bromine and chlorine atoms can significantly influence their chemical reactivity and biological activity. 4-Bromo-5-chlorobenzo[d]isoxazole is unique due to its specific substitution pattern, which may confer distinct properties and applications .

Properties

Molecular Formula

C7H3BrClNO

Molecular Weight

232.46 g/mol

IUPAC Name

4-bromo-5-chloro-1,2-benzoxazole

InChI

InChI=1S/C7H3BrClNO/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H

InChI Key

BIVWUFPVLSXTHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1ON=C2)Br)Cl

Origin of Product

United States

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